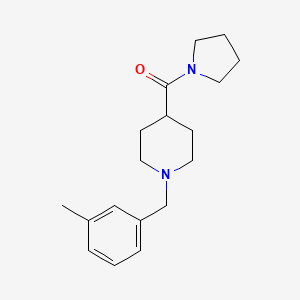![molecular formula C16H32ClNO3 B5053724 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5053724.png)
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride, also known as TRAM-34, is a small molecule inhibitor of the intermediate-conductance calcium-activated potassium channel (KCa3.1). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride is a selective inhibitor of the KCa3.1 channel, which is expressed in various cell types, including T cells, endothelial cells, and cancer cells. The KCa3.1 channel plays a crucial role in regulating cell proliferation, migration, and activation. By inhibiting this channel, 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride can modulate various cellular processes, including cell cycle progression, apoptosis, and cytokine production.
Biochemical and Physiological Effects:
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to modulate the immune response by inhibiting T cell activation and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride is its selectivity for the KCa3.1 channel, which allows for specific modulation of cellular processes regulated by this channel. However, 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has some limitations in lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has shown promising results in preclinical studies, and there is a growing interest in its potential therapeutic applications in various diseases. Some of the future directions for 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride research include:
1. Investigating the potential of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in combination with other therapies, such as chemotherapy and immunotherapy, for cancer treatment.
2. Studying the potential of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in modulating the immune response in autoimmune disorders.
3. Developing more potent and selective KCa3.1 channel inhibitors based on the structure of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride.
4. Investigating the potential of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in modulating other cellular processes regulated by the KCa3.1 channel, such as autophagy and oxidative stress.
Conclusion:
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride is a small molecule inhibitor of the KCa3.1 channel, which has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity for the KCa3.1 channel allows for specific modulation of cellular processes regulated by this channel. However, further research is needed to fully understand the potential of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in various diseases and to develop more potent and selective KCa3.1 channel inhibitors.
Méthodes De Synthèse
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride can be synthesized using a multi-step process starting from 3,3,5-trimethylcyclohexanone. The synthesis involves the formation of various intermediates, including 3,3,5-trimethylcyclohexanol, 3,3,5-trimethylcyclohexylamine, and 1-(4-morpholinyl)-3-(3,3,5-trimethylcyclohexyl)oxy-2-propanol. The final step involves the reaction of 1-(4-morpholinyl)-3-(3,3,5-trimethylcyclohexyl)oxy-2-propanol with hydrochloric acid to obtain 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in the form of a hydrochloride salt.
Applications De Recherche Scientifique
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been studied for its potential role in modulating the immune response in autoimmune disorders.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3.ClH/c1-13-8-15(10-16(2,3)9-13)20-12-14(18)11-17-4-6-19-7-5-17;/h13-15,18H,4-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKKBSQOKWUGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5053645.png)

![4-amino-5-{[3-(aminocarbonyl)-1-pyridiniumyl]methyl}-2-methylpyrimidin-1-ium dichloride](/img/structure/B5053673.png)
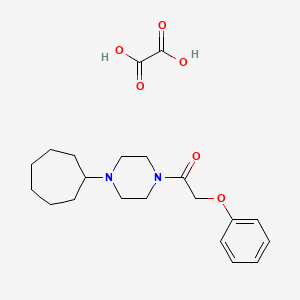
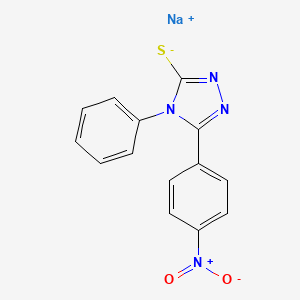
![2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5053707.png)
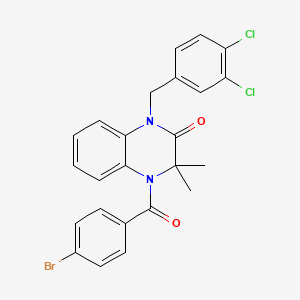
![2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[(4-methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B5053717.png)
![2-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5053729.png)
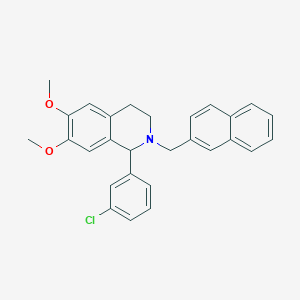
![11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5053736.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5053743.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5053751.png)
